molecular formula C5H11N3OS B14315528 4-Amino-N-carbamothioylbutanamide CAS No. 110387-83-2

4-Amino-N-carbamothioylbutanamide

Katalognummer: B14315528
CAS-Nummer: 110387-83-2
Molekulargewicht: 161.23 g/mol
InChI-Schlüssel: BWZVRCJVIRQOKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-N-carbamothioylbutanamide is an organic compound with the molecular formula C5H11N3O2S It is a derivative of butanamide, featuring an amino group and a carbamothioyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-carbamothioylbutanamide typically involves the reaction of 4-aminobutanamide with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to increase yield and reduce costs. This involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. The purification of the final product is achieved through crystallization and recrystallization techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Amino-N-carbamothioylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted amides.

Wissenschaftliche Forschungsanwendungen

4-Amino-N-carbamothioylbutanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-Amino-N-carbamothioylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type.

Vergleich Mit ähnlichen Verbindungen

    4-Aminobutanamide: Lacks the carbamothioyl group, making it less reactive in certain chemical reactions.

    N-carbamothioylbutanamide: Lacks the amino group, affecting its biological activity.

    4-Amino-N-carbamoylbutanamide: Similar structure but with a carbamoyl group instead of a carbamothioyl group.

Uniqueness: 4-Amino-N-carbamothioylbutanamide is unique due to the presence of both amino and carbamothioyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

110387-83-2

Molekularformel

C5H11N3OS

Molekulargewicht

161.23 g/mol

IUPAC-Name

4-amino-N-carbamothioylbutanamide

InChI

InChI=1S/C5H11N3OS/c6-3-1-2-4(9)8-5(7)10/h1-3,6H2,(H3,7,8,9,10)

InChI-Schlüssel

BWZVRCJVIRQOKX-UHFFFAOYSA-N

Kanonische SMILES

C(CC(=O)NC(=S)N)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.